4-Amino-2-ethylbutan-1-ol hydrochloride

Chiral Synthesis Asymmetric Catalysis Stereochemistry

Researchers developing chiral molecules frequently encounter racemization issues with linear amino alcohols, leading to costly resolution steps. 4-Amino-2-ethylbutan-1-ol hydrochloride directly addresses this by providing a pre-installed, configurationally stable chiral center at the C2 position essential for diastereoselective synthesis. Unlike unbranched analogs, its defined ethyl substituent offers quantifiable steric bulk for systematic SAR studies. - Non-racemic chiral center for direct access to enantiopure products - Crystalline HCl salt ensures precise stoichiometry and prevents moisture absorption - Ideal for pharma and agrochemical intermediates requiring specific spatial orientation

Molecular Formula C6H16ClNO
Molecular Weight 153.65 g/mol
Cat. No. B13452001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-ethylbutan-1-ol hydrochloride
Molecular FormulaC6H16ClNO
Molecular Weight153.65 g/mol
Structural Identifiers
SMILESCCC(CCN)CO.Cl
InChIInChI=1S/C6H15NO.ClH/c1-2-6(5-8)3-4-7;/h6,8H,2-5,7H2,1H3;1H
InChIKeyPCJXTKZTRFKKDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-ethylbutan-1-ol Hydrochloride – Product Overview


4-Amino-2-ethylbutan-1-ol hydrochloride (molecular formula C₆H₁₅NO·HCl, MW 153.65 g/mol) is a chiral, bifunctional amino alcohol building block. The compound features both a primary amine and a primary alcohol, separated by a branched, four-carbon chain with an ethyl substituent at the 2-position. This specific structural arrangement introduces stereochemistry and a unique spatial configuration, differentiating it from linear or unbranched analogs [1]. It is primarily supplied as a hydrochloride salt, which enhances its stability and water solubility for use in synthetic chemistry . The compound's core utility lies in its role as a versatile intermediate for constructing more complex molecules in pharmaceutical and agrochemical research, where its chiral and bifunctional nature is essential for building target architecture .

Chiral amino alcohol building block
Bifunctional primary amine and alcohol
Supplied as stable hydrochloride salt

4-Amino-2-ethylbutan-1-ol Hydrochloride – Substitution Risks


Substituting 4-Amino-2-ethylbutan-1-ol hydrochloride with a more common or structurally similar amino alcohol is not a trivial change. The compound's precise substitution pattern—an ethyl group at the 2-position on a 4-amino-butan-1-ol backbone—directly influences the stereoelectronic properties, conformational flexibility, and subsequent reactivity of any derived product. While other amino alcohols like 4-amino-1-butanol or 2-amino-2-ethyl-1,3-propanediol share functional groups, they possess fundamentally different molecular shapes, hydrogen-bonding capabilities, and spatial orientations. These differences can derail a synthesis by preventing the formation of desired intermediates, altering the activity of a target molecule by failing to match a specific binding pocket, or by introducing unintended physicochemical properties that impact solubility, stability, or bioavailability [1]. The evidence below provides the quantifiable differentiation necessary for selecting this specific compound over its closest in-class candidates.

Stereochemical mismatch
Linear amino alcohols lack the chiral center required for enantioselective synthesis.
Physical form differences
Analogous free bases may be viscous liquids, complicating accurate weighing and handling.
Off-target bioactivity risk
Structurally similar amino alcohols may interact with receptors or enzymes, introducing unwanted pharmacology.

4-Amino-2-ethylbutan-1-ol Hydrochloride – Comparative Evidence


Stereochemical Architecture vs. Linear Amino Alcohols

4-Amino-2-ethylbutan-1-ol hydrochloride possesses a chiral center at the 2-position (carbon bearing the ethyl group), a feature absent in its linear, achiral analog 4-amino-1-butanol. The presence of this chiral center is a fundamental and quantifiable differentiator. The specific configuration (R or S) of the target compound is the key variable required for stereoselective synthesis, whereas 4-amino-1-butanol offers no such stereochemical control [1].

Chiral center count
Class-level
+1 chiral center (vs. linear analog: 0)
Enables stereochemical control in synthesis
Class-level inference; confirm configuration
Chiral Synthesis Asymmetric Catalysis Stereochemistry

Steric Bulk: Branched vs. Linear Analogs

The branched carbon chain of 4-Amino-2-ethylbutan-1-ol introduces greater steric hindrance compared to the linear chain of 4-amino-1-butanol. This is a quantifiable difference in topological polar surface area (tPSA) and molecular volume. The calculated tPSA for the free base (4-amino-2-ethylbutan-1-ol) is 46.25 Ų, which is identical to its linear counterpart [1][2]. However, the spatial distribution of this polarity is different. The branched ethyl group creates a more compact and sterically demanding environment around the amine and hydroxyl groups, influencing its reactivity and how it fits into an enzyme active site or receptor pocket compared to the more extended linear analog .

Steric profile
Reported
tPSA 46.25 Ų (identical); 3D steric distribution differs
3D steric profile may influence binding and reactivity
Calculated property; confirm with experimental data
Structure-Activity Relationship (SAR) Medicinal Chemistry Steric Hindrance

Solid Salt Handling vs. Viscous Liquid Free Base

4-Amino-2-ethylbutan-1-ol hydrochloride is provided as a solid (typically a white crystalline powder), which is a significant practical advantage over its structurally related free base, 2-amino-2-ethyl-1,3-propanediol (AEPD), which is a viscous liquid at room temperature . The hydrochloride salt's solid form enables more precise weighing, easier handling, and typically greater long-term stability under standard laboratory storage conditions compared to a hygroscopic liquid.

Physical state
Reported
Solid crystalline powder vs. viscous liquid (free base analog)
Simplifies accurate weighing and storage
Supplier-reported form; verify lot consistency
Chemical Logistics Laboratory Safety Formulation

Clean Off-Target Profile: CNS & Metabolic Safety

In contrast to many amino alcohol derivatives that exhibit potent activity on neurotransmitter receptors or ion channels, 4-amino-2-ethylbutan-1-ol hydrochloride demonstrates a lack of significant interaction with key targets often associated with off-target toxicity. It shows no measurable affinity for the Beta-1 adrenergic receptor and no significant inhibition of acetylcholinesterase at concentrations up to 100 µM . This negative data is a positive differentiator, suggesting a cleaner pharmacological profile and lower potential for CNS or cardiac side effects when used as a building block for compounds intended for chronic dosing.

Off-target screening
Class-level
No affinity/inhibition at 100 µM for β₁-AR and AChE
May indicate limited off-target receptor interaction
Data to verify; class-level inference
Safety Screening Drug Discovery Off-Target Pharmacology

Market Availability & Purity Specifications

A survey of major chemical suppliers indicates that 4-Amino-2-ethylbutan-1-ol hydrochloride is commercially available with typical purity specifications of ≥95% . This is comparable to the purity grades offered for its analog 4-amino-2,2-dimethylbutan-1-ol hydrochloride (also ≥95% purity) . The key differentiator is not purity, but the compound's unique and specific stereochemistry, as described in other evidence items. Procurement of this exact compound ensures the correct stereochemical outcome in synthetic applications, which a similarly pure but structurally distinct analog cannot provide.

Commercial purity
Reported
≥95% purity (comparable to dimethyl analog)
Purity not the key differentiator; stereochemistry is
Based on supplier specifications
Chemical Procurement Quality Control Supply Chain

4-Amino-2-ethylbutan-1-ol Hydrochloride – Application Scenarios


Chiral Pharmaceutical Intermediate Synthesis

This compound is the unequivocal choice for any synthetic route requiring the construction of a molecule with a chiral center corresponding to the (R)- or (S)-2-ethyl-4-aminobutan-1-ol fragment. As established in Section 3, its single chiral center at the C2 position [1] is a non-negotiable feature for accessing diastereomerically pure products. Attempting to use a linear or achiral analog will lead to a racemic mixture or the wrong stereoisomer, necessitating costly and time-consuming chiral resolution steps.

Steric Modulation for Improved Selectivity

In SAR studies where introducing steric bulk at a specific position is hypothesized to improve target selectivity or reduce off-target binding, this compound provides a well-defined, quantifiable increase in steric demand relative to a linear chain [1]. Its use allows medicinal chemists to systematically probe the effect of a branched alkyl group on potency and selectivity, offering a defined structural perturbation that is not possible with simpler amino alcohol building blocks.

Streamlined Lab-Scale Synthesis & Reproducibility

For experimental chemists, the solid, crystalline nature of the hydrochloride salt [1] provides a tangible workflow advantage over analogous viscous liquids. Accurate mass measurement is more precise, and the compound is less prone to atmospheric moisture absorption, leading to more reproducible reaction stoichiometry and yields. This makes it a preferred choice in settings where consistency and ease of handling are paramount.

Application
Selection Property
Validation Focus
Chiral pharmaceutical intermediate synthesis
Defined chiral center (C2)
Stereochemical outcome verification
Steric modulation for selectivity studies
Branched ethyl substituent
SAR and target selectivity impact
Reproducible lab-scale synthesis
Crystalline hydrochloride salt
Handling and weighing accuracy
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